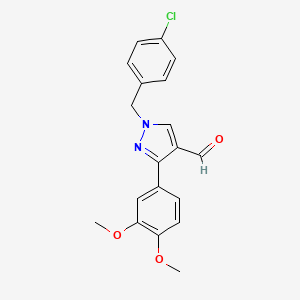![molecular formula C13H14N2O2 B1275075 5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-1,3-dion CAS No. 848591-86-6](/img/structure/B1275075.png)
5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-1,3-dion
Übersicht
Beschreibung
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (5-BOPD) is a heterocyclic compound containing a nitrogen atom and two oxygen atoms in the ring structure. It is a potential candidate for use in scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Sigma-2-Rezeptor-Ligand
Die Verbindung könnte möglicherweise als Ligand für den Sigma-2-Rezeptor verwendet werden . Der Sigma-2-Rezeptor wurde kürzlich als das Transmembranprotein 97 (TMEM97) identifiziert, auch bekannt als MAC30 (Meningiom-assoziiertes Protein) . Dieses Protein wurde mit Krankheiten und Zuständen wie Niemann-Pick-Krankheit, Schizophrenie, neuropathischen Schmerzen, traumatischem Hirntrauma, Krebs, Drogenabhängigkeit und Alzheimer-Krankheit in Verbindung gebracht .
Behandlung der Alzheimer-Krankheit
Die jüngste Entdeckung, dass Sigma-2-Liganden die synaptotoxische Wirkung von Aβ-Oligomeren (AβO, Oligomere von Aβ42) auf Neuronen verhindern können, indem sie ihre Wechselwirkungen mit neuronalen Rezeptoren blockieren, deutet darauf hin, dass Sigma-2 ein mögliches therapeutisches Ziel für die Behandlung der Alzheimer-Krankheit sein könnte .
Krebsforschung
Sigma-2-Rezeptoren wurden mit Krebs in Verbindung gebracht . Daher könnte „5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-1,3-dion“ möglicherweise in der Krebsforschung als Werkzeug eingesetzt werden, um die Rolle von Sigma-2-Rezeptoren bei der Entstehung und Behandlung von Krebs zu untersuchen .
Behandlung neuropathischer Schmerzen
Sigma-2-Rezeptoren wurden mit neuropathischen Schmerzen in Verbindung gebracht . Daher könnte diese Verbindung möglicherweise bei der Entwicklung von Behandlungen für neuropathische Schmerzen eingesetzt werden .
Drogenabhängigkeitsforschung
Sigma-2-Rezeptoren wurden auch mit Drogenabhängigkeit in Verbindung gebracht . Daher könnte „this compound“ möglicherweise in der Drogenabhängigkeitsforschung eingesetzt werden, um die Rolle von Sigma-2-Rezeptoren bei Sucht und Entzug zu untersuchen .
Forschung zu traumatischem Hirntrauma
Sigma-2-Rezeptoren wurden mit traumatischem Hirntrauma in Verbindung gebracht . Daher könnte diese Verbindung möglicherweise in der Forschung zu traumatischem Hirntrauma eingesetzt werden, um die Rolle von Sigma-2-Rezeptoren bei Verletzung und Genesung zu untersuchen .
Safety and Hazards
The safety information for “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” includes GHS07 pictograms. The signal word is “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFHBZBIKPEYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404319 | |
| Record name | 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848591-86-6 | |
| Record name | 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)
![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)





![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)